molecular formula C24H21FN4O3S2 B12141010 N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methyl ene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methyl ene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B12141010
M. Wt: 496.6 g/mol
InChI Key: XDIUJYSNOAHWOX-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3-pyrazolin-4-yl core substituted with 2,3-dimethyl and phenyl groups, linked via a propanamide chain to a 1,3-thiazolidin-4-one ring. The thiazolidinone moiety is further functionalized with a 4-fluorophenylmethylene group and a thioxo (C=S) group at position 2. Such structural motifs are characteristic of bioactive molecules targeting enzymes like cyclooxygenases (COX) or kinases, where the thiazolidinone and pyrazoline rings often act as pharmacophores . The 4-fluorophenyl substituent may enhance electron-withdrawing effects and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C24H21FN4O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H21FN4O3S2/c1-15-21(23(32)29(27(15)2)18-6-4-3-5-7-18)26-20(30)12-13-28-22(31)19(34-24(28)33)14-16-8-10-17(25)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,26,30)/b19-14-

InChI Key

XDIUJYSNOAHWOX-RGEXLXHISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenazone with various substituted benzaldehydes to form the pyrazoline ring . The thiazolidinone ring is then introduced through a cyclization reaction involving a thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, including alkaline phosphatase and ecto-5’-nucleotidase .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving these enzymes .

Industry

Industrial applications of this compound are still under exploration. Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of propanamide-linked thiazolidinone derivatives. Key structural analogs include:

Compound Name / ID Core Structure Substituents on Thiazolidinone Key Physicochemical Properties Biological Implications References
Target Compound Pyrazolinyl + Thiazolidinone 4-Fluorophenylmethylene, thioxo MW: ~463.5 (calc.), logP (pred.): ~3.8* Potential COX-2 inhibition due to fluorophenyl group
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)]-N-(1,3-thiazol-2-yl)propanamide Thiazolyl + Thiazolidinone 4-Chlorophenylmethylene, thioxo MW: 409.89, logP: 3.98 Enhanced halogen bonding; possible antimicrobial activity
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide Pyridinyl + Thiazolidinone Furan-2-ylmethylene, thioxo MW: 359.42, logP: 3.46, pKa: 12.96 Reduced hydrophobicity; potential for CNS penetration
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Hydroxyphenyl + Thiazolidinone 4-Methylphenylmethylene, thioxo MW: 398.5, logP: 3.01, pKa: 9.53 Improved solubility due to hydroxyl group; antioxidant applications
3-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiadiazolyl + Thiazolidinone 4-Methylphenylmethylene, thioxo MW: 414.51, logP: 3.62 Increased steric bulk; kinase inhibition potential

*Predicted using analogous compounds.

Impact of Substituents on Properties and Activity

  • Fluorine’s small size also minimizes steric hindrance .
  • Heterocyclic Linkers : Replacing the pyrazolinyl group with thiazolyl () or thiadiazolyl () alters π-π stacking and hydrogen-bonding interactions. The pyrazolinyl core in the target compound may enhance rigidity, favoring entropic gains in binding .
  • Polar Functional Groups : The hydroxyphenyl substituent in increases solubility (logP = 3.01 vs. 3.8 for the target compound) but reduces membrane permeability, suggesting divergent therapeutic applications (e.g., topical vs. systemic use) .

Computational and Experimental Insights

  • logP and Solubility : The target compound’s predicted logP (~3.8) is higher than furan- or hydroxyphenyl-containing analogs (), indicating greater lipophilicity and likely improved oral bioavailability .
  • pKa and Ionization : The thioxo group (pKa ~12.96 in ) remains unionized at physiological pH, whereas the hydroxyphenyl group (pKa ~9.53 in ) may deprotonate, affecting solubility and protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.